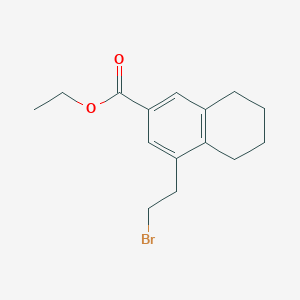

Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 220151-12-2; synonym: KB-77098) is a brominated tetrahydronaphthalene derivative characterized by an ethyl ester group at position 2 and a 2-bromoethyl substituent at position 4 of the partially hydrogenated naphthalene ring.

Properties

IUPAC Name |

ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO2/c1-2-18-15(17)13-9-11-5-3-4-6-14(11)12(10-13)7-8-16/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTJQUCCWLRSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2)C(=C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving bromination reactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its bromoethyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the bromoethyl group acts as an electrophile, reacting with nucleophiles in biological systems or synthetic processes.

Comparison with Similar Compounds

Key Observations :

- Bromoethyl vs. In contrast, methyl or chloro groups in compounds like 5a () enhance receptor-binding selectivity (e.g., RXR modulation) but limit further derivatization .

- Ester Position : Ethyl esters at position 2 (target compound) versus position 3 (compound 8) influence ring conjugation and bioactivity. Compound 8’s fused pyridine ring enhances planar stacking interactions with DNA, contributing to its tumor-inhibitory effects .

Pharmacological Potential

While direct data are lacking, structural parallels suggest:

- Precursor for Bioactive Derivatives : Functionalization of the bromoethyl group (e.g., substitution with amines or thiols) could yield analogs with enhanced receptor affinity or solubility .

Biological Activity

Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 220151-12-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

- Molecular Formula : C15H19BrO2

- Molecular Weight : 305.22 g/mol

- LogP : 3.23 (indicating moderate lipophilicity)

Synthesis

The synthesis of this compound typically involves bromination and subsequent esterification processes. Specific methodologies may vary depending on the desired purity and yield.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of tetrahydronaphthalene compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and lung cancer cells. The mechanism of action often involves the inhibition of key signaling pathways such as the EGFR pathway and the Akt signaling cascade .

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-468 | TBD | Inhibition of EGFR signaling |

| Reference Compound | MDA-MB-468 | 5.2 | EGFR inhibitor |

Mechanistic Studies

Mechanistic studies suggest that this compound may exert its biological effects through:

- Inhibition of Tumor Growth : By disrupting the cell cycle and inducing apoptosis in cancer cells.

- Synergistic Effects : When used in combination with known chemotherapeutics like gefitinib, enhanced cytotoxicity has been observed .

Case Studies

-

Case Study on Breast Cancer :

- A study evaluated a series of tetrahydronaphthalene derivatives for their ability to inhibit MDA-MB-468 cell proliferation.

- Results indicated that certain substitutions on the naphthalene ring significantly enhanced cytotoxicity compared to controls.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor sizes compared to untreated controls.

- Histopathological analysis confirmed decreased mitotic activity in treated tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including (1) construction of the tetrahydronaphthalene core via cyclization or hydrogenation of naphthalene derivatives and (2) functionalization with bromoethyl groups. For example, palladium-catalyzed hydrogenation (e.g., 10% Pd/C under H₂ at 70°C) is effective for reducing aromatic rings to tetrahydronaphthalene structures . Bromoethyl introduction may employ alkylation using 1,2-dibromoethane under basic conditions. Optimizing solvent polarity (e.g., ethyl acetate) and pressure (2–5 bar H₂) improves yields by minimizing side reactions like over-reduction .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR. The bromoethyl group shows characteristic splitting patterns: CH₂Br as a triplet (~3.4–3.6 ppm) and adjacent CH₂ as a multiplet (~2.8–3.2 ppm) in ¹H NMR .

- HRMS : Exact mass analysis (e.g., [M+Na]⁺) confirms molecular formula, with deviations <5 ppm indicating purity .

- IR : Ester C=O stretching at ~1720 cm⁻¹ and C-Br at ~550–650 cm⁻¹ .

Q. How can researchers purify and validate the compound’s stability under storage conditions?

- Methodological Answer : Purification via gradient elution chromatography (e.g., hexane/EtOAc) effectively removes by-products . Stability tests under varying temperatures (4°C, −20°C) and inert atmospheres (N₂) are critical. Monitor decomposition via periodic HPLC analysis, focusing on ester hydrolysis or bromoethyl elimination .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the compound’s reactivity in cross-coupling reactions, and what methodologies optimize such transformations?

- Methodological Answer : The bromoethyl group acts as a leaving group in nucleophilic substitutions or cross-couplings. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C). Competing β-hydride elimination is mitigated by maintaining anhydrous conditions and avoiding excess base . For Heck reactions, employ Pd(OAc)₂ with bulky phosphine ligands to enhance regioselectivity .

Q. What computational or experimental approaches are used to determine the stereochemical outcomes of reactions involving this chiral compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration, particularly for tetrahydronaphthalene puckering (e.g., half-chair vs. boat conformations) .

- DFT calculations : Predict steric and electronic effects on reaction pathways (e.g., bromoethyl orientation during nucleophilic attack) .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

Q. What strategies mitigate competing side reactions during functionalization of the tetrahydronaphthalene core, particularly at the 4-position?

- Methodological Answer :

- Protecting groups : Use triisopropylsilyl (TIPS) ethers to block hydroxyl groups during bromoethyl introduction .

- Regioselective bromination : Employ N-bromosuccinimide (NBS) with radical initiators (AIBN) under UV light to target the 4-position .

- Reaction monitoring : Track intermediates via TLC (Rf ~0.5 in 30% EtOAc/hexane) or in-situ FTIR to halt reactions at optimal conversion .

Q. How can researchers evaluate the compound’s potential biological activity, and what assays are most suitable?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATP-Glo™ for kinase activity) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, NCI-H460) with IC₅₀ determination via dose-response curves .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina, validated by SPR or ITC for binding affinity .

Data Contradictions and Resolutions

- Synthesis Yield Variations : reports 70°C for Pd/C hydrogenation, while uses room temperature. Higher temperatures may accelerate side reactions; optimize via small-scale screening .

- Bromoethyl Reactivity : Some protocols favor alkylation over bromination. Preferential alkylation occurs in polar aprotic solvents (DMF) with NaH as base .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.